(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Beschreibung
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a synthetic enamide derivative characterized by a Z-configuration at the double bond of the prop-2-enamide backbone. Its structure incorporates a cyano group at the α-position, a 3-methylphenyl substituent on the amide nitrogen, and a 2-morpholin-4-ylquinolin-3-yl moiety at the β-position (Figure 1). The stereochemistry (Z-configuration) likely influences its molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets or forming stable crystal structures .
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-4-7-21(13-17)26-24(29)20(16-25)15-19-14-18-6-2-3-8-22(18)27-23(19)28-9-11-30-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29)/b20-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGLRVEDODSEC-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 320.39 g/mol
- Structure : The compound features a cyano group, a morpholine ring, and a quinoline moiety, which are critical for its biological activity.
Research indicates that (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and inflammation.
Anti-inflammatory Effects
In vitro studies have demonstrated that (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide significantly reduces the production of inflammatory mediators. For example, it has been shown to lower levels of nitric oxide (NO) and cytokines like TNFα and IL-1β in macrophage cultures when treated with lipopolysaccharide (LPS) .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | |
| MCF7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 18.0 |
Case Study 1: In Vivo Efficacy
A study explored the effects of the compound on CFA-induced paw edema in mice. The administration of (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide resulted in a significant reduction in edema compared to controls, suggesting strong anti-inflammatory properties .
Case Study 2: Molecular Docking Studies
Molecular docking studies have identified potential targets for (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, including COX-2 and iNOS. These targets are pivotal in inflammatory processes, and the binding affinities observed suggest that this compound could be developed as a novel anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
XCT790: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Structural Similarities :
- Both compounds share a cyano-substituted enamide backbone, which is rare in small-molecule drugs, suggesting unique electronic and steric properties.
- Both incorporate aromatic systems (quinoline in the target compound vs. bis(trifluoromethyl)phenyl and thiadiazole in XCT790) that facilitate π-π interactions.
Key Differences :
- Stereochemistry : The target compound adopts a Z-configuration, while XCT790 is E-configured. This difference may alter binding modes to biological targets, as seen in other enamide-based inhibitors .
- Substituents: XCT790 contains trifluoromethyl groups and a thiadiazole ring, enhancing metabolic stability and lipophilicity. In contrast, the target compound’s morpholinylquinoline group may improve solubility and hydrogen-bonding capacity .
- Biological Targets : XCT790 is reported as a selective estrogen-related receptor α (ERRα) inverse agonist, while the target compound’s activity remains uncharacterized in the provided evidence.
Table 1: Structural and Functional Comparison
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate
Structural Similarities :
- Both compounds exhibit a Z-configured double bond in the propenamide/propenoate backbone, which stabilizes their molecular conformations .
- Sulfonamide and aromatic groups (e.g., phenyl) are present in both, suggesting shared synthetic strategies, such as nucleophilic substitutions or coupling reactions .
Key Differences :
- Functional Groups: The target compound features a cyano group and morpholinylquinoline, whereas the comparator has a sulfonamide and formylphenyl group.
- Crystal Packing: The comparator forms 2D networks via C–H···O hydrogen bonds and R⁴₄(38) ring motifs .
Table 2: Crystallographic Comparison
Methodological Considerations
The structural analysis of similar compounds relies on tools like SHELXL for refinement and ORTEP-3 for graphical representation . For instance, the comparator in was refined to an R factor of 0.048 using SHELXL, demonstrating the precision achievable with these methods . Hydrogen-bonding patterns, analyzed via graph-set theory (as in ), are critical for understanding molecular aggregation in crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
